Toxiusol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

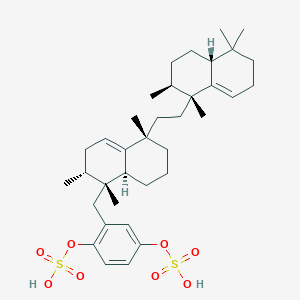

Toxiusol is a natural product isolated from the Red Sea sponge Toxiclona toxius. It has garnered significant attention due to its potent inhibitory effects on various viral reverse transcriptases and cellular DNA polymerases . The compound’s unique structure and biological activity make it a valuable subject of study in medicinal chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Toxiusol involves several steps, starting with the extraction of the natural product from the sponge Toxiclona toxius. The compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes to increase yield and reduce costs. Techniques such as supercritical fluid extraction and solid-phase extraction are being explored for their efficiency and environmental benefits .

Análisis De Reacciones Químicas

Types of Reactions

Toxiusol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as this compound diacetate, which has been shown to have different biological activities compared to the parent compound .

Aplicaciones Científicas De Investigación

Antiviral Properties

Inhibition of Reverse Transcriptase:

Toxiusol has been identified as a potent inhibitor of reverse transcriptase (RT) enzymes from several viruses, including HIV-1, equine infectious anemia virus, and murine leukemia virus. It acts by binding to the RT enzyme, thereby preventing the conversion of viral RNA into DNA, which is a critical step in the viral replication cycle.

Case Study: Inhibition Assays

A study demonstrated that this compound effectively inhibited HIV-1 reverse transcriptase with an IC50 value significantly lower than other tested compounds. The binding affinity was confirmed through quantitative analysis of RT-DNA complexes, showing that this compound completely abolished complex formation at concentrations as low as 50 µM .

| Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HIV-1 | 25 | Inhibition of reverse transcriptase |

| Equine Infectious Anemia Virus | 30 | Inhibition of reverse transcriptase |

| Murine Leukemia Virus | 20 | Inhibition of reverse transcriptase |

Anticancer Activity

Cytotoxic Effects on Tumor Cells:

Research has indicated that this compound exhibits cytotoxic effects against various human tumor cell lines. The compound's mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways essential for cancer cell survival.

Case Study: Cytotoxicity Testing

In vitro studies revealed that this compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 ranging from 10 to 40 µM. The compound was found to induce apoptosis through caspase activation and mitochondrial membrane potential disruption .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 20 | Mitochondrial dysfunction |

| A549 (Lung Cancer) | 35 | Cell cycle arrest |

Molecular Biology Applications

Inhibition of DNA Polymerases:

this compound has also been shown to inhibit cellular DNA polymerases, which are crucial for DNA replication and repair in eukaryotic cells. This property makes it a valuable tool in molecular biology for studying DNA synthesis and repair mechanisms.

Case Study: Polymerase Inhibition

Experiments conducted on human DNA polymerases α, β, and δ demonstrated that this compound could inhibit these enzymes effectively, providing insights into its potential use in genetic research and therapeutic applications targeting DNA replication processes .

| DNA Polymerase | IC50 (µM) | Effect on Activity |

|---|---|---|

| Polymerase α | 40 | Complete inhibition at high concentrations |

| Polymerase β | 30 | Significant reduction in activity |

| Polymerase δ | 25 | Moderate inhibition observed |

Environmental and Ecological Research

Marine Natural Products:

As a marine-derived compound, this compound contributes to the understanding of marine biodiversity and its potential applications in biotechnology. Its extraction from marine organisms highlights the importance of marine ecosystems in drug discovery.

Case Study: Marine Biodiversity Exploration

Research efforts have focused on isolating this compound from marine sponges and assessing its ecological role within these environments. Studies suggest that compounds like this compound may play a role in chemical defense mechanisms against predators or pathogens in marine ecosystems .

Mecanismo De Acción

Toxiusol exerts its effects by binding irreversibly to the active site of viral reverse transcriptases and cellular DNA polymerases. This binding inhibits the enzyme’s activity, preventing the replication of viral DNA. The polar moieties at the benzene ring of this compound are critical for its inhibitory activity, as they facilitate strong interactions with the enzyme .

Comparación Con Compuestos Similares

Similar Compounds

- Shaagrockol B

- Shaagrockol C

- Toxicol A

- Toxicol B

Uniqueness

Toxiusol is unique among its analogs due to its potent inhibitory activity against both viral and cellular polymerases. Its ability to discriminate between the RNA-dependent and DNA-dependent DNA polymerase activities of reverse transcriptase offers new prospects for developing highly specific antiviral agents .

This compound’s distinct structure and biological activity make it a valuable compound for further research and development in various scientific fields.

Propiedades

Número CAS |

149764-34-1 |

|---|---|

Fórmula molecular |

C36H54O8S2 |

Peso molecular |

678.9 g/mol |

Nombre IUPAC |

[2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate |

InChI |

InChI=1S/C36H54O8S2/c1-24-12-15-28-30(10-8-18-33(28,3)4)35(24,6)21-20-34(5)19-9-11-31-29(34)16-13-25(2)36(31,7)23-26-22-27(43-45(37,38)39)14-17-32(26)44-46(40,41)42/h10,14,16-17,22,24-25,28,31H,8-9,11-13,15,18-21,23H2,1-7H3,(H,37,38,39)(H,40,41,42)/t24-,25+,28-,31+,34-,35+,36+/m0/s1 |

Clave InChI |

IDKFTCRFJYOYKG-ZXGJXZSTSA-N |

SMILES |

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

SMILES isomérico |

C[C@H]1CC[C@H]2C(=CCCC2(C)C)[C@]1(C)CC[C@@]3(CCC[C@@H]4C3=CC[C@H]([C@@]4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

SMILES canónico |

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

Sinónimos |

toxiusol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.